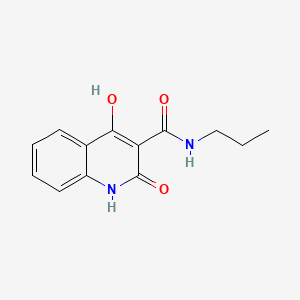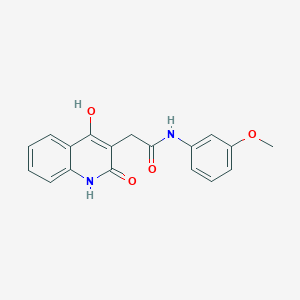
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide, also known as HNQ-PA, is a synthetic compound that has been studied for its potential use in various scientific applications.
Wirkmechanismus
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide is believed to work by inhibiting the activity of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide can induce apoptosis (programmed cell death) in cancer cells and has anti-inflammatory effects in various animal models. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the activity of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this enzyme. However, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been found to have limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective PARP-1 inhibitors based on the structure of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and immune-modulating effects of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide. Finally, there is potential for the development of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, followed by the addition of ammonium acetate and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has been studied for its potential use in various scientific applications, including as an inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an enzyme involved in DNA repair and has been found to play a role in various diseases, including cancer and neurodegenerative disorders. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-methoxyphenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)19-16(21)10-14-17(22)13-7-2-3-8-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQGJIJROXOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)

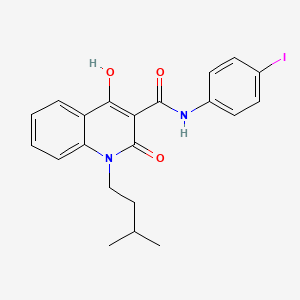
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
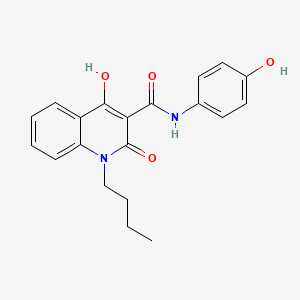
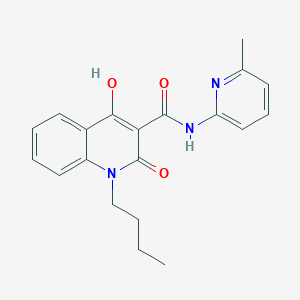
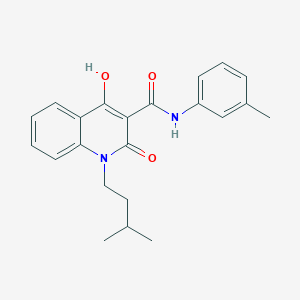
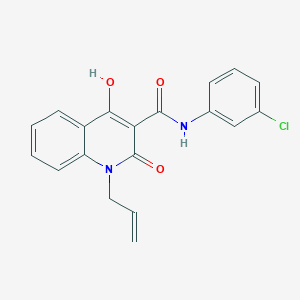
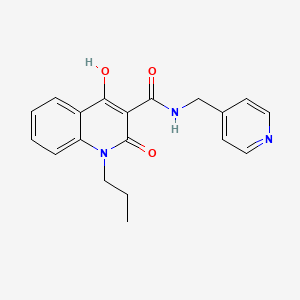

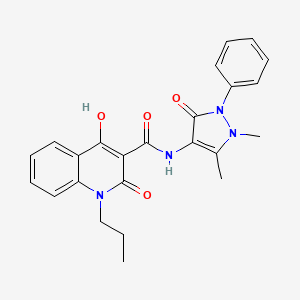
![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)

